molecular formula C16H17ClN2O2 B12990191 5-amino-2-chloro-N-(4-propoxyphenyl)benzamide

5-amino-2-chloro-N-(4-propoxyphenyl)benzamide

Cat. No.: B12990191
M. Wt: 304.77 g/mol
InChI Key: SFPBNUODMHVPBK-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-(4-propoxyphenyl)benzamide is an organic compound with the molecular formula C16H17ClN2O2 It is a benzamide derivative characterized by the presence of an amino group, a chloro substituent, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(4-propoxyphenyl)benzamide typically involves the condensation of 5-amino-2-chlorobenzoic acid with 4-propoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method reduces reaction time and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-2-chloro-N-(4-propoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-chloro-N-(4-methoxyphenyl)benzamide
  • 5-amino-2-chloro-N-(4-ethoxyphenyl)benzamide
  • 5-amino-2-chloro-N-(4-butoxyphenyl)benzamide

Uniqueness

5-amino-2-chloro-N-(4-propoxyphenyl)benzamide is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

5-amino-2-chloro-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)14-10-11(18)3-8-15(14)17/h3-8,10H,2,9,18H2,1H3,(H,19,20)

InChI Key

SFPBNUODMHVPBK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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